molecular formula C22H34O4 B13842606 Bis(1-ethylpentyl) Phthalate

Bis(1-ethylpentyl) Phthalate

Cat. No.: B13842606
M. Wt: 362.5 g/mol
InChI Key: XOCDHGBOVRXZSQ-UHFFFAOYSA-N
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Description

Bis(1-ethylpentyl) Phthalate is a phthalate ester, a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalates are widely used in the production of plastics, particularly polyvinyl chloride (PVC), to make them more flexible and easier to handle .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1-ethylpentyl) Phthalate is synthesized through the esterification of phthalic anhydride with 1-ethylpentanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and 1-ethylpentanol are continuously fed into the system. The reaction mixture is heated, and the water by-product is removed through distillation. The resulting ester is then purified through processes such as vacuum distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(1-ethylpentyl) Phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(1-ethylpentyl) Phthalate has several scientific research applications, including:

Mechanism of Action

Bis(1-ethylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of hormonal systems by mimicking or blocking the action of natural hormones. This disruption can lead to various adverse health effects, including reproductive toxicity, liver dysfunction, and developmental issues. The molecular targets and pathways involved include the activation of peroxisome proliferator-activated receptors (PPARs) and the perturbation of fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with similar applications but different alkyl chain length.

    Diisononyl Phthalate (DiNP): Another phthalate ester used as a plasticizer with a different alkyl chain structure.

    Diisodecyl Phthalate (DiDP): Similar to DiNP but with a longer alkyl chain.

Uniqueness

Bis(1-ethylpentyl) Phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phthalates. This uniqueness can influence its plasticizing efficiency, compatibility with different polymers, and its overall impact on material properties .

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

diheptan-3-yl benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H34O4/c1-5-9-13-17(7-3)25-21(23)19-15-11-12-16-20(19)22(24)26-18(8-4)14-10-6-2/h11-12,15-18H,5-10,13-14H2,1-4H3

InChI Key

XOCDHGBOVRXZSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CCCC

Origin of Product

United States

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